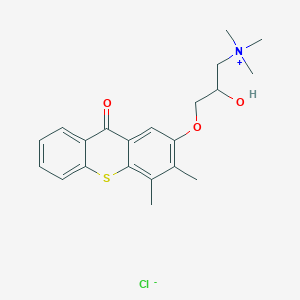
Quantacure qtx
描述
However, the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies provide a framework that can be applied to understand the chemical and physical properties of compounds, including hypothetical ones like "Quantacure qtx." These methodologies relate molecular structure to activity or properties using statistical models, which can predict various aspects such as biological activity, chemical reactivity, and physical properties based on molecular descriptors derived from the structure.
Introduction to QSAR/QSPR : These studies are crucial in modern chemistry and biochemistry for transforming the search for compounds with desired properties from an empirical to a computerized and mathematically quantified form. By correlating structure with activity or properties, it enables the screening of compounds, including those not yet synthesized, for desired characteristics without the need for laboratory synthesis and testing, thus conserving resources and accelerating development (Karelson, Lobanov, & Katritzky, 1996).
Synthesis Analysis and Molecular Structure Analysis : The synthesis and analysis of a compound's molecular structure can significantly benefit from computational methods and quantum chemical calculations. These methods provide valuable insights into the electronic and geometric properties of molecules and their interactions, crucial for designing molecules with desired properties (Liang & Gallagher, 1997).
Chemical Reactions and Properties : QSAR/QSPR studies have been successful in correlating the reactivity of organic compounds and various physical properties of molecules with their molecular descriptors, thus providing a predictive model for understanding and anticipating the chemical behaviors of new compounds (Gharagheizi et al., 2011).
Physical Properties Analysis : The relationship between molecular structure and physical properties like surface tension can be modeled using QSPR strategies, facilitating the prediction of these properties across a wide range of conditions and compounds (Bünz, Braun, & Janowsky, 1999).
Chemical Properties Analysis : The development of QSAR/QSPR models using quantum chemical descriptors allows for a detailed description of a compound's chemical properties, significantly aiding in the design and synthesis of new compounds with desired characteristics (Fayet, Rotureau, Joubert, & Adamo, 2009).
科学研究应用
植物和动物的遗传图谱:QTX软件用于实验植物和动物的遗传图谱实验。它支持孟德尔遗传和数量性状位点图谱,促进遗传学和育种计划的研究(Manly, Cudmore, & Meer, 2001)。
基础研究中的qPCR:定量聚合酶链反应(qPCR)在RNA定量、DNA甲基化、基因分型、拷贝数变异鉴定和数字PCR等方面有应用。这项技术在分子生物学和遗传学研究中至关重要(Pabinger, Rödiger, Kriegner, Vierlinger, & Weinhäusel, 2014)。
金融中的定量研究:定量研究方法用于分析资本市场异常,从而实现更高效的市场交易和更明智的投资决策(Birru, Gokkaya, & Liu, 2018)。
AI在定量投资中的应用:Quant 4.0系统集成了自动化AI、可解释AI和知识驱动AI,以改进定量价值投资中的投资决策(Guo, Wang, Ni, & Shum, 2022)。
科学研究中的区块链:Quantinar是一个基于区块链的教育网络,通过Quantlets促进透明和可重复的科学研究,Quantlets是嵌入代码的量化分析知识片段(Bag, Spilak, Winkel, & Härdle, 2022)。
在ATM网络上的TCP/IP:QUANTA是一种增强TCP/IP在ATM网络上性能的服务质量架构,提高吞吐量、延迟、往返时间和丢包(Dharanikota & Maly, 1996)。
NMR定量协议:QUANTAS是一种通过核磁共振(NMR)进行浓度测量的软件协议,通过补偿各种实验参数,实现异核积分的比较(Farrant et al., 2010)。
大分子地图解释中的模型构建:QUANTA在模型构建中的应用包括X-AUTOFIT、X-POWERFIT、X-BUILD、X-LIGAND和X-SOLVATE,允许在地图解释和模型(重)构建中实现各种自动化水平(Oldfield, 2003)。
跟踪未解决目标的算法:Quanta跟踪(QT)算法在无需阈值或信号处理的混乱环境中跟踪未解决的暗目标效果显著(Dunham, Ogle, & Willett, 2017)。
基因表达分析:2(-Delta Delta C(T))方法广泛应用于实时定量PCR实验,用于分析基因表达的相对变化(Livak & Schmittgen, 2001)。
定量金融中的大数据分析:QuantCloud通过分析市场观察结果,实现定量金融中的大数据分析,以期望获得利润(Zhang, Yu, Yu, & Khan, 2018)。
分位数处理效应模型:该模型恢复了变量对经济结果的因果效应,即使存在内生性(Chernozhukov & Hansen, 2002)。
属性
IUPAC Name |
[3-(3,4-dimethyl-9-oxothioxanthen-2-yl)oxy-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3S.ClH/c1-13-14(2)21-17(20(24)16-8-6-7-9-19(16)26-21)10-18(13)25-12-15(23)11-22(3,4)5;/h6-10,15,23H,11-12H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWZWNTTNRVOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OCC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908402 | |
| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quantacure qtx | |
CAS RN |
103430-24-6 | |
| Record name | QTX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103430-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quantacure qtx | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103430246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




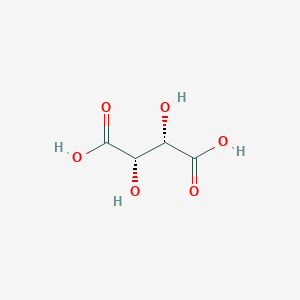

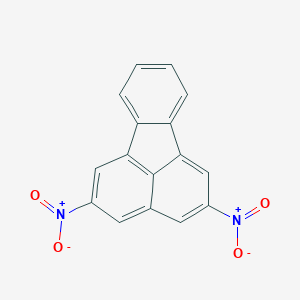
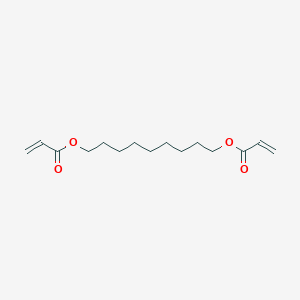
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
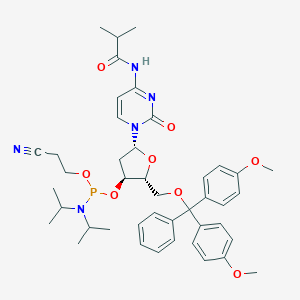
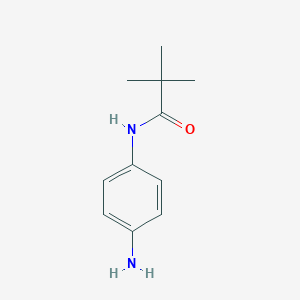

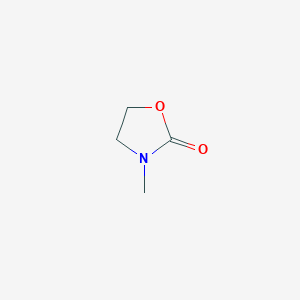

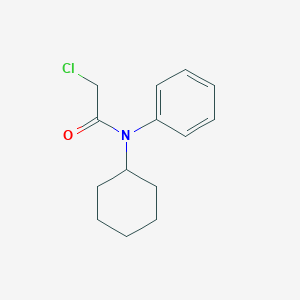
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
